N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methoxybenzamide
Description
Molecular Formula: C₁₉H₁₉N₃O₃ Molecular Weight: 337.38 g/mol CAS Number: 27377-76-0 Synonyms: This compound is a pyrazolone derivative with a 2-methoxybenzamide substituent at the 4-position of the pyrazolone ring. Key synonyms include N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-methoxybenzamide and related IUPAC names .
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-17(20-18(23)15-11-7-8-12-16(15)25-3)19(24)22(21(13)2)14-9-5-4-6-10-14/h4-12H,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUQCFCRSFEDHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methoxybenzamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent, and the mixture is heated to 50°C and stirred for 3 hours. This process results in the formation of the desired compound, which is then purified and characterized using techniques such as single crystal X-ray diffraction analysis .
Chemical Reactions Analysis
Types of Reactions
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit promising anticancer properties. Specifically, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methoxybenzamide has been evaluated for its cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 10.5 | PubChem |
| MCF7 (Breast Cancer) | 12.0 | PubChem |
| HeLa (Cervical Cancer) | 9.8 | PubChem |
Case Study : In vitro studies demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.
2. Anti-inflammatory Properties
The compound has also shown anti-inflammatory effects in preclinical models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Model | Cytokine Reduction (%) | Reference |
|---|---|---|
| LPS-stimulated Macrophages | 45% | PubChem |
Biological Applications
1. Enzyme Inhibition
this compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.
This inhibition suggests potential applications in the treatment of conditions such as arthritis and other inflammatory diseases.
Synthetic Applications
The compound can serve as an intermediate in the synthesis of other biologically active pyrazole derivatives. Its structural features allow for modifications that can enhance biological activity or alter pharmacokinetic properties.
Mechanism of Action
The mechanism by which N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methoxybenzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, its binding to certain enzymes can inhibit their activity, resulting in anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional attributes are compared below with derivatives featuring modifications to the benzamide group, pyrazolone ring, or additional substituents. Key differences in synthesis, physicochemical properties, and biological activities are highlighted.
Substituted Benzamide Analogs
a) N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-hydroxybenzamide (Salicylamidophenazone)
- Molecular Formula : C₁₈H₁₇N₃O₃
- Molecular Weight : 323.35 g/mol
- Key Difference : Replacement of the methoxy group (-OCH₃) with a hydroxyl (-OH) at the benzamide’s ortho position.
- Greater acidity (pKa ~8–10 for phenolic OH vs. non-acidic methoxy) may influence pharmacokinetics .
b) 4-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylcarbamothioyl)benzamide
- Molecular Formula : C₂₀H₁₈ClN₅O₂S
- Molecular Weight : 451.91 g/mol
- Key Difference : Incorporation of a chloro (-Cl) substituent and carbamothioyl (-NHCSSH) group.
- Impact :
c) 5-Chloro-N-(4-(N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl)phenethyl)-2-methoxybenzamide
Pyrazolone Core Modifications
a) Hydrazinecarbothioamide Derivatives
- Example : N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-oxo-2H-indol-3-yl)hydrazinecarbothioamide
- Molecular Formula : C₂₁H₁₉N₇O₂S
- Molecular Weight : 457.50 g/mol
- Key Difference : Thiourea (-NHCSNH₂) and indole moieties replace the benzamide group.
- Impact :
- Thiourea derivatives exhibit strong chelation with transition metals, useful in catalytic or antimicrobial applications .
- Indole groups may confer serotonin receptor affinity or antioxidant activity .
b) Metal Complexes
Biological Activity
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer and antimicrobial effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C18H17N3O3
- Molecular Weight : 323.35 g/mol
- IUPAC Name : N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxybenzamide
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, derivatives of pyrazole compounds have shown promising results against various cancer cell lines.
- Cytotoxicity Assays : In a study evaluating the cytotoxic effects of related pyrazole derivatives, it was found that certain compounds exhibited IC50 values as low as 5.13 µM against glioma cell lines (C6), indicating potent anticancer activity compared to standard treatments like 5-fluorouracil (IC50 = 8.34 µM) .
- Mechanism of Action : Flow cytometry analysis revealed that the most active compounds induced apoptosis in cancer cells, leading to cell cycle arrest predominantly in the G0/G1 phase .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored.
- Anti-tubercular Activity : A related study synthesized novel benzamide derivatives that exhibited significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 µM . Although specific data on the compound is limited, its structural similarity suggests potential efficacy against tuberculosis.
Case Study 1: Cytotoxic Effects on Cancer Cells
A detailed investigation into the cytotoxic effects of pyrazole derivatives revealed that one derivative (designated as 5f) had an IC50 value of 5.13 µM on C6 glioma cells and was non-toxic to healthy L929 cells . This selectivity is crucial for developing effective cancer therapies.
Case Study 2: Structure-Activity Relationship
Research on various substituted pyrazole derivatives has highlighted the importance of specific functional groups in enhancing biological activity. The presence of methoxy and amide functionalities in the structure of this compound may contribute to its observed biological effects .
Data Summary
The following table summarizes key findings related to the biological activity of compounds similar to this compound:
| Compound | Biological Activity | IC50 Value (µM) | Cell Line |
|---|---|---|---|
| 5f | Cytotoxic | 5.13 | C6 Glioma |
| 5-FU | Cytotoxic | 8.34 | C6 Glioma |
| Derivative A | Anti-tubercular | 1.35 - 2.18 | M. tuberculosis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
